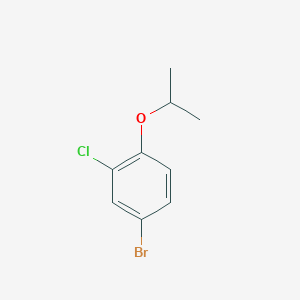

4-Bromo-2-cloro-1-isopropoxibenceno

Descripción general

Descripción

4-Bromo-2-chloro-1-isopropoxybenzene: is an organic compound with the molecular formula C9H10BrClO and a molecular weight of 249.53 g/mol . It is a derivative of benzene, substituted with bromine, chlorine, and an isopropoxy group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Aplicaciones Científicas De Investigación

4-Bromo-2-chloro-1-isopropoxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

Medicine: It serves as a building block for the synthesis of potential drug candidates.

Industry: The compound is used in the production of specialty chemicals and materials.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

The synthesis of 4-Bromo-2-chloro-1-isopropoxybenzene can be achieved through several methods. One common approach involves the bromination and chlorination of isopropoxybenzene. The reaction typically involves the following steps:

Bromination: Isopropoxybenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the para position.

Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like sulfuryl chloride to introduce the chlorine atom at the ortho position.

Industrial Production Methods:

In an industrial setting, the production of 4-Bromo-2-chloro-1-isopropoxybenzene may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions:

4-Bromo-2-chloro-1-isopropoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The isopropoxy group can be oxidized to form corresponding carbonyl compounds, while reduction reactions can convert the bromine and chlorine atoms to hydrogen.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

Oxidation Products: Carbonyl compounds such as aldehydes or ketones.

Reduction Products: Dehalogenated benzene derivatives.

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-chloro-1-isopropoxybenzene depends on its specific application

Electrophilic Aromatic Substitution: The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, allowing the compound to act as an electrophile in organic synthesis.

Enzyme Inhibition: In biological systems, the compound may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparación Con Compuestos Similares

4-Bromo-2-chloro-1-fluorobenzene: Similar structure but with a fluorine atom instead of an isopropoxy group.

4-Bromo-2-chloro-1-iodobenzene: Contains an iodine atom instead of an isopropoxy group.

1-Bromo-2-isopropoxybenzene: Lacks the chlorine atom present in 4-Bromo-2-chloro-1-isopropoxybenzene

Uniqueness:

4-Bromo-2-chloro-1-isopropoxybenzene is unique due to the presence of both bromine and chlorine atoms along with an isopropoxy group. This combination of substituents allows for diverse reactivity and makes it a valuable intermediate in organic synthesis .

Actividad Biológica

4-Bromo-2-chloro-1-isopropoxybenzene is an aromatic compound characterized by the presence of bromine and chlorine substituents on the benzene ring, coupled with an isopropoxy group. Its molecular formula is , and it has garnered interest in various fields including organic synthesis and pharmacology. This article reviews the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant case studies.

- Molecular Weight : 221.53 g/mol

- CAS Number : 201849-21-0

- Structure : The compound features a bromine atom at the para position and a chlorine atom at the ortho position relative to the isopropoxy group.

The mechanisms by which 4-Bromo-2-chloro-1-isopropoxybenzene may exert biological effects include:

- Enzyme Interactions : The compound may interact with various enzymes, potentially modulating their activity.

- Receptor Binding : It could act as a ligand for certain receptors, influencing cellular signaling pathways.

Pharmacological Potential

Research indicates that compounds with similar structures have shown various pharmacological activities, including:

- Antitumor Activity : Some derivatives have been investigated for their potential to inhibit tumor growth.

- Antimicrobial Properties : Certain related compounds exhibit antimicrobial effects against various pathogens.

Case Studies and Research Findings

While direct studies on 4-Bromo-2-chloro-1-isopropoxybenzene are sparse, related research provides valuable insights:

-

Antitumor Properties :

- A study investigated a derivative of this compound that demonstrated significant cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy .

-

Environmental Impact :

- The compound's role in synthesizing metabolites of polychlorinated biphenyls (PCBs) raises concerns regarding its environmental persistence and bioaccumulation, which can lead to toxicological effects in wildlife and humans .

-

Toxicological Studies :

- Toxicity assessments indicate that compounds with similar halogenated structures may exhibit harmful effects if ingested or upon dermal exposure. This necessitates careful handling in laboratory settings .

Comparative Analysis with Similar Compounds

A comparative analysis of 4-Bromo-2-chloro-1-isopropoxybenzene with structurally similar compounds highlights its unique properties:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| 4-Bromo-2-chloro-1-isopropoxybenzene | 201849-21-0 | Limited direct studies; potential antitumor activity inferred from derivatives |

| 2-Bromo-4-(chloromethyl)-1-methoxybenzene | Not available | Documented antitumor properties |

| 4-Bromo-2-chloro-1-nitrobenzene | 89465-97-4 | Known for mutagenicity concerns |

Propiedades

IUPAC Name |

4-bromo-2-chloro-1-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHAMTOHIIKONQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620397 | |

| Record name | 4-Bromo-2-chloro-1-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201849-21-0 | |

| Record name | 4-Bromo-2-chloro-1-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.